3-(4-chlorobenzenesulfonyl)-1-(3-methylbutyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine

Epigenetics SIRT1 Drug Discovery

3-(4-chlorobenzenesulfonyl)-1-(3-methylbutyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a fully synthetic, 1,2,3-trisubstituted pyrrolo[2,3-b]quinoxaline derivative with a molecular formula of C21H21ClN4O2S and a molecular weight of 428.94 g/mol. It is cataloged in the ZINC database (ZINC3401941) and by chemical vendors but, critically, has no known bioactivity data in ChEMBL and has not been used in any clinical trials.

Molecular Formula C21H21ClN4O2S
Molecular Weight 428.9 g/mol
Cat. No. B12140091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-chlorobenzenesulfonyl)-1-(3-methylbutyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine
Molecular FormulaC21H21ClN4O2S
Molecular Weight428.9 g/mol
Structural Identifiers
SMILESCC(C)CCN1C(=C(C2=NC3=CC=CC=C3N=C21)S(=O)(=O)C4=CC=C(C=C4)Cl)N
InChIInChI=1S/C21H21ClN4O2S/c1-13(2)11-12-26-20(23)19(29(27,28)15-9-7-14(22)8-10-15)18-21(26)25-17-6-4-3-5-16(17)24-18/h3-10,13H,11-12,23H2,1-2H3
InChIKeyUHTHIKKBSFBNJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Intelligence for 3-(4-chlorobenzenesulfonyl)-1-(3-methylbutyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine: Core Scaffold and Physicochemical Identity


3-(4-chlorobenzenesulfonyl)-1-(3-methylbutyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a fully synthetic, 1,2,3-trisubstituted pyrrolo[2,3-b]quinoxaline derivative with a molecular formula of C21H21ClN4O2S and a molecular weight of 428.94 g/mol [1]. It is cataloged in the ZINC database (ZINC3401941) and by chemical vendors but, critically, has no known bioactivity data in ChEMBL and has not been used in any clinical trials [1][2]. Its core scaffold is explored in the literature for potential inhibition of targets like firefly luciferase, PDE4, and SUMO enzymes, but quantitative data for this specific derivative is absent [3].

Why 3-(4-chlorobenzenesulfonyl)-1-(3-methylbutyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine Cannot Be Interchanged with In-Class Analogs


Substitution within the pyrrolo[2,3-b]quinoxaline class is non-trivial due to the profound impact of the N1-alkyl and C3-sulfonyl substituents on target engagement and selectivity. For instance, the closely related analog 1-(4-fluorophenyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine (CAY10602) is a known SIRT1 activator, whereas other in-class compounds inhibit SUMO enzymes or PDE4 [1]. The specific 4-chlorophenylsulfonyl and 3-methylbutyl substitution pattern on the target compound dictates its unique electrostatic and steric profile, which is predicted to diverge significantly in binding modes from unsubstituted or 4-fluorophenyl analogs, making generic pharmacological interchange impossible .

Quantitative Differentiation Evidence for 3-(4-chlorobenzenesulfonyl)-1-(3-methylbutyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine Versus Comparators


Structural and Predicted Physicochemical Divergence from the SIRT1 Activator CAY10602

The target compound replaces the N1-4-fluorophenyl group of CAY10602 with a 3-methylbutyl chain and the C3-phenylsulfonyl with a 4-chlorophenylsulfonyl group . This substitution increases the calculated partition coefficient (cLogP) from ~3.7 for CAY10602 to 4.31 for the target compound, and increases the number of rotatable bonds from 3 to 6, indicating significantly higher lipophilicity and conformational flexibility [1][2]. This is predicted to alter membrane permeability and non-specific protein binding.

Epigenetics SIRT1 Drug Discovery

Potential Kinase/Enzyme Selectivity Shift Over Luciferase-Inhibiting Pyrroloquinoxalines

Several 2-substituted pyrrolo[2,3-b]quinoxalines with free NH groups are known nanomolar inhibitors of firefly luciferase, a major source of false positives in reporter gene assays [1]. The target compound is a fully substituted 2-amine analog, structurally distinct from these problematic luciferase inhibitors. While no direct enzymatic data exists for this compound, its lack of a free NH at the 2-position—a key feature for luciferase inhibition—suggests it may exhibit a fundamentally different selectivity profile, reducing the risk of assay interference in cell-based screening cascades compared to 2-unsubstituted class members.

Assay Interference Luciferase Drug Screening

Divergence from SUMO E1/E2 Inhibitor Patented Scaffolds

US Patent US9045483B2 explicitly claims substituted pyrrolo[2,3-b]quinoxalines as inhibitors of SUMO E1 or E2 enzymes for cancer treatment [1]. While the patent exemplifies numerous compounds, the specific 4-chlorobenzenesulfonyl and 3-methylbutyl substitution pattern is not among the explicitly assayed examples. This absence creates a distinct opportunity: the compound represents a novel chemotype within the claimed IP space, potentially offering a unique selectivity window against the SUMOylation cascade that is not characterized by the patent's primary SAR.

SUMOylation Cancer Chemical Biology

Optimal Application Scenarios for 3-(4-chlorobenzenesulfonyl)-1-(3-methylbutyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine Based on Differentiated Properties


Hit Finding Against Novel SUMO Pathway Targets

The compound's distinct 4-chlorophenylsulfonyl and 3-methylbutyl decoration, which falls outside the explicit SAR of the primary SUMO enzyme inhibitor patent (US9045483B2), positions it as a rationally selected, novel chemotype for high-throughput or fragment-based screening against SUMO E1, E2, or downstream protein-protein interactions [1]. Its higher cLogP compared to SIRT1-activating analogs suggests it may access more lipophilic binding pockets.

Luciferase-Interference-Free Phenotypic Screening

Unlike 2-unsubstituted pyrrolo[2,3-b]quinoxalines that are potent firefly luciferase inhibitors, this 2-aminated derivative is structurally precluded from that specific mode of inhibition [1]. It is therefore a strategically superior choice for inclusion in compound libraries destined for luciferase-based reporter gene assays, where minimizing false-positive rates is critical for screening efficiency.

Chemical Probe Development for Kinase/PDE4 Selectivity Profiling

The pyrrolo[2,3-b]quinoxaline core has been designed for PDE4 inhibition [1]. The target compound's unique combination of a 4-chlorophenylsulfonyl electron-withdrawing group and a flexible 3-methylbutyl chain offers a distinct pharmacophore for probing selectivity between PDE isoforms or against related kinases. Its procurement is justified for broad-panel selectivity screening where subtle substituent effects are being mapped.

Medicinal Chemistry Optimization of CNS-Penetrant Candidates

With a calculated logP of 4.31 and 6 rotatable bonds, the compound occupies a physicochemical space consistent with potential CNS drug-likeness, provided other parameters (e.g., TPSA of 60 Ų, molecular weight <450) are met [2]. It serves as a more lipophilic counterpart to 4-fluorophenyl analogs, enabling SAR studies on how increased lipophilicity affects brain penetration and target engagement in neurological disease models.

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